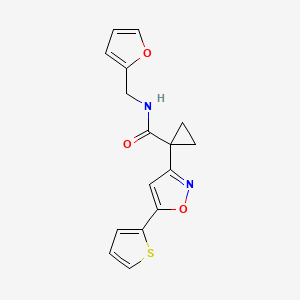

N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide

Description

N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a cyclopropane-carboxamide derivative featuring a furan-2-ylmethyl substituent and a 5-(thiophen-2-yl)isoxazol-3-yl moiety. The compound’s structure combines aromatic heterocycles (furan, thiophene, and isoxazole) with a strained cyclopropane ring, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c19-15(17-10-11-3-1-7-20-11)16(5-6-16)14-9-12(21-18-14)13-4-2-8-22-13/h1-4,7-9H,5-6,10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFKWSLNTMNEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C16H14N2O3S

- Molecular Weight : 314.36 g/mol

- CAS Number : 1286710-40-4

The compound features a unique structure that combines furan, thiophene, and isoxazole moieties, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds with isoxazole and thiophene structures possess significant anticancer activity. A study demonstrated that derivatives of isoxazole can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, the inhibition of the PI3K/Akt/mTOR pathway has been noted in several isoxazole derivatives, suggesting that this compound may exhibit similar effects .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Isoxazole derivatives have been reported to possess activity against various bacterial strains. In vitro studies indicated that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, impacting cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures induce oxidative stress in cancer cells, leading to apoptosis .

Study 1: Anticancer Activity

A study published in Pharmaceutical Research explored the anticancer properties of various isoxazole derivatives. It was found that compounds similar to this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Efficacy

In another study published in Journal of Medicinal Chemistry, researchers tested a series of isoxazole derivatives against a panel of bacterial strains. The results indicated that certain derivatives showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of cyclopropanecarboxamides. Below is a comparative analysis with key analogues:

Key Observations

Substituent Diversity: The target compound incorporates thiophene and isoxazole heterocycles, which are electron-rich and may enhance π-π stacking or hydrogen-bonding interactions compared to simpler phenyl or pyridine groups in analogues like inabenfide .

Synthetic Pathways :

- Synthesis of related cyclopropanecarboxamides (e.g., ) involves coupling reactions using reagents like HATU and DIPEA in polar aprotic solvents (e.g., N,N'-DMF), followed by HPLC purification . Similar methods may apply to the target compound.

Biological Relevance: Cyprofuram (a structural analogue) acts as a fungicide, suggesting that the target compound’s heterocyclic motifs (thiophene, isoxazole) could confer pesticidal or antifungal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.